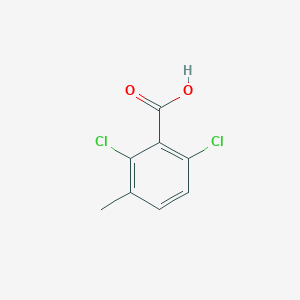

2,6-Dichloro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSPVSLYCSUHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Nuances of a Key Chemical Intermediate

In the landscape of modern chemical research and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is not merely advantageous; it is fundamental to innovation and success. 2,6-Dichloro-3-methylbenzoic acid, a seemingly unassuming molecule, holds a significant position as a versatile building block in the synthesis of a diverse array of complex organic structures. Its unique substitution pattern—two sterically hindering chlorine atoms flanking a carboxylic acid group, with a methyl group influencing the electronic environment of the aromatic ring—imparts a distinct reactivity and set of physical characteristics.

This technical guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind its properties, offering field-proven insights into experimental design and data interpretation. By presenting detailed methodologies and contextualizing the data within the broader framework of organic chemistry, this guide aims to empower the reader to harness the full potential of this important chemical entity.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 205.04 g/mol | --INVALID-LINK-- |

| CAS Number | 58671-77-5 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of benzoic acid derivatives |

| Storage | Recommended storage at room temperature or refrigerated (2-8 °C) | Vendor Information |

The arrangement of the chloro and methyl substituents on the benzoic acid core dictates its steric and electronic properties, which in turn govern its reactivity and physical behavior. The two chlorine atoms in the ortho positions create significant steric hindrance around the carboxylic acid group, which can influence its esterification and amidation reactions.

Synthesis and Purification

A potential synthetic pathway is the chlorination of m-toluic acid followed by separation of the desired isomer, or the oxidation of 2,6-dichloro-3-methyltoluene. The latter can be synthesized from 3-methylaniline through N-acetylation, chlorosulphonation, deacetylation, chlorination, and hydrolysis[1]. Another route could involve the chlorination of 2-chlorotoluene to yield a mixture of dichlorotoluenes, followed by separation and subsequent oxidation of the 2,6-dichloro-3-methyltoluene isomer[2].

Diagram of a Proposed Synthetic Workflow

Caption: A potential multi-step synthesis of this compound.

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid of high purity. The purity can be assessed by measuring the melting point range and through chromatographic techniques like HPLC.

Physicochemical Properties: An Experimental Perspective

The determination of key physicochemical parameters is crucial for the effective use of this compound in research and development.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting point range is expected.

Predicted Melting Point: While an experimentally determined melting point for this compound is not available in the searched literature, related compounds such as 2,6-dichlorobenzoic acid have a melting point of 142-144 °C[3]. The addition of a methyl group at the 3-position may slightly alter this value.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Methodology:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

-

Causality: The energy input required to disrupt the crystal lattice of the solid and transition it to a liquid state is a unique characteristic of the compound. Impurities will typically broaden the melting range and depress the melting point.

Diagram of DSC Workflow

Caption: Workflow for determining the melting point using DSC.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

Predicted Solubility: As a substituted benzoic acid, it is expected to have low solubility in water and higher solubility in organic solvents, particularly polar organic solvents. The presence of the chlorine and methyl groups will influence its lipophilicity.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

A systematic approach to solubility testing provides valuable information.

-

Qualitative Solubility Testing:

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to each tube.

-

Vortex or shake vigorously for 1-2 minutes.

-

Visually observe if the solid dissolves completely, partially, or not at all.

-

For aqueous solutions, test the pH with litmus paper to confirm its acidic nature.

-

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the solid to a known volume of the solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

-

Causality: The principle of "like dissolves like" is paramount. The polar carboxylic acid group allows for some interaction with polar solvents, while the dichloromethylphenyl moiety is nonpolar and favors interaction with nonpolar solvents. The overall solubility is a balance of these interactions.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It is a crucial parameter for understanding the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological activity.

Predicted pKa: The pKa of benzoic acid is approximately 4.2. The electron-withdrawing chlorine atoms are expected to increase the acidity (lower the pKa), while the electron-donating methyl group will slightly decrease the acidity (increase the pKa). The net effect will determine the final pKa value. For comparison, the pKa of 2,6-dichlorobenzoic acid is lower than that of benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an acid.[4][5]

-

Instrumentation: A calibrated pH meter with a combination pH electrode, a burette, and a magnetic stirrer.

-

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a water-cosolvent mixture like water-ethanol if solubility in pure water is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.

-

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of the molecule. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecular structure. While experimental spectra for this compound were not found in the searched literature, the following sections describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift and broadness are influenced by hydrogen bonding and solvent.

-

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as two distinct signals, likely doublets, in the aromatic region (7-8 ppm). The coupling constant will be characteristic of their meta relationship.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents. The carbons bearing the chlorine atoms will be significantly deshielded.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around 15-25 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both nuclei.

-

Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will be present but may be difficult to assign definitively.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 204/206/208 due to chlorine isotopes) should be observed. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) will be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a chlorine atom (M-35) is also possible. The fragmentation of the aromatic ring will lead to a series of smaller ions.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds).

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas or liquid chromatograph.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range.

Stability and Reactivity

The stability and reactivity of this compound are influenced by its functional groups and substitution pattern.

-

Thermal Stability: As a crystalline solid, it is expected to be stable at ambient temperatures. At elevated temperatures, decarboxylation may occur, although the presence of ortho-chloro substituents might influence the temperature at which this occurs.

-

Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation, which may involve the reductive dehalogenation of the C-Cl bonds[6].

-

Hydrolytic Stability: The carboxylic acid and the aryl-chloride bonds are generally stable to hydrolysis under neutral conditions. Under harsh acidic or basic conditions, hydrolysis of the carboxylic acid to its salt will occur, but cleavage of the C-Cl bonds is unlikely[7][8].

-

Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. However, the steric hindrance from the two ortho-chloro substituents will likely reduce the reactivity of the carboxyl group, requiring more forcing reaction conditions or specialized reagents. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups influencing the position of substitution.

Conclusion: A Molecule of Strategic Importance

This compound, through its unique combination of functional groups and substitution pattern, presents a profile of a stable yet reactive intermediate. This guide has provided a comprehensive overview of its core physicochemical properties, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and predicted properties offer a robust framework for its handling, characterization, and utilization in a research and development setting. A thorough understanding of these properties is the cornerstone for its effective application in the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

- 1. Synthesis of 2,6-Dichloro-3-Methylaniline-Academax [idesign.academax.com]

- 2. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]

- 3. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid

This guide provides a comprehensive technical overview of 2,6-Dichloro-3-methylbenzoic acid (CAS No. 58671-77-5), a key chemical intermediate with significant potential in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its emerging role as a protein degrader building block.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of two chlorine atoms ortho to the carboxylic acid group, combined with a methyl group at the meta position, imparts unique steric and electronic properties that are crucial for its applications. These substitutions influence its reactivity, solubility, and binding characteristics in biological systems.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| CAS Number | 58671-77-5 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Storage Temperature | 2°C to 8°C (Recommended) | [1] |

Synthesis and Mechanism

The synthesis of this compound is not widely documented in standard literature. However, a robust and logical synthetic route can be extrapolated from established organometallic methodologies, particularly directed ortho-metalation, followed by carboxylation. A similar, documented procedure for a trifluoromethyl analog provides a strong basis for this proposed pathway.[5]

Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

The core of this synthesis involves the selective deprotonation of a precursor molecule, 2,6-dichloro-toluene, using a strong organolithium base. The directing effect of the chloro groups facilitates lithiation at the 3-position. The resulting aryllithium intermediate is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which is then protonated to yield the final benzoic acid product.

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated adaptation based on established procedures for analogous compounds.[5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichlorotoluene (1 equivalent) dissolved in a mixture of anhydrous tetrahydrofuran (THF) and hexanes.

-

Metalation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 1 hour. The formation of the dark-colored aryllithium species indicates a successful reaction.

-

Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Rapidly transfer the aryllithium solution to the dry ice slurry via cannula.

-

Workup and Acidification: Allow the reaction mixture to warm to room temperature. Evaporate the solvents under reduced pressure. Partition the resulting residue between diethyl ether and water. Separate the aqueous layer and acidify it to a pH of ~2 using concentrated hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by crystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold in medicinal chemistry. Its primary application is as a building block for more complex molecules, particularly in the field of targeted protein degradation.[3]

Role as a Protein Degrader Building Block

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a precursor or fragment for the synthesis of ligands that bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or to the target protein itself. The specific substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.

Diagram 2: Role in Targeted Protein Degradation

Caption: The role of this compound derivatives in PROTACs.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[6][7][8]

Table 2: Predicted Analytical Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring.- Methyl Protons (CH₃): A singlet in the aliphatic region (approx. 2.3-2.6 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.- Aromatic Carbons (Ar-C): Multiple signals between 120-145 ppm. Carbons attached to chlorine will show distinct chemical shifts.- Methyl Carbon (CH₃): A signal in the aliphatic region (approx. 15-25 ppm). |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.- C-Cl Stretch: Signals in the fingerprint region, typically 600-800 cm⁻¹.- Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (ESI-) | - [M-H]⁻: An ion peak at m/z corresponding to the molecular weight minus one proton (approx. 203.97), showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Safety, Handling, and Storage

As a chlorinated organic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety data for structurally similar compounds.[9][10]

Hazard Profile:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses with side shields or goggles.- Lab Coat: Standard laboratory coat.- Respiratory: Use in a well-ventilated fume hood. Avoid generating dust.[9] |

| Handling | - Avoid contact with skin, eyes, and clothing.[10]- Do not breathe dust.- Wash hands thoroughly after handling.- Use only in a well-ventilated area.[10] |

| First Aid | - Skin Contact: Wash off immediately with plenty of soap and water.[9]- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.- Inhalation: Move person into fresh air.[9] |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]- Recommended storage at 2-8°C.[1] |

| Disposal | - Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C8H6Cl2O2 | CID 4198208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allhdi.com [allhdi.com]

- 6. rsc.org [rsc.org]

- 7. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 8. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-3-methylbenzoic Acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This technical guide provides a comprehensive, in-depth exploration of the structure elucidation of 2,6-dichloro-3-methylbenzoic acid, a substituted aromatic carboxylic acid. While this compound serves as a specific case study, the principles and methodologies detailed herein are broadly applicable to the structural characterization of a wide array of small organic molecules.

This guide is structured to provide not just a procedural overview but a deep dive into the causality behind the analytical choices, reflecting a field-proven approach to structural verification. We will navigate through the interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and illustrative diagrams to provide a holistic understanding of the structure elucidation process.

Molecular Identity and Predicted Spectroscopic Data

Before delving into the spectral interpretation, let's establish the basic molecular identity of our target compound.

Table 1: Molecular Identity of this compound

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| IUPAC Name | This compound |

Due to the limited availability of published experimental spectra for this specific compound, the following sections will utilize predicted spectroscopic data. These predictions are generated based on established algorithms and extensive databases of known compounds, providing a reliable foundation for structural interpretation[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR spectrum of this compound is summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.45 | Doublet | 1H | H-4 |

| ~7.25 | Doublet | 1H | H-5 |

| ~2.40 | Singlet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is predicted in the downfield region of the spectrum (~11-13 ppm). This significant downfield shift is characteristic of a carboxylic acid proton due to the strong deshielding effect of the two oxygen atoms and its acidic nature. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent.

-

Aromatic Protons (H-4 and H-5): The benzene ring has two remaining protons. The proton at position 4 (H-4) is predicted to appear as a doublet around 7.45 ppm. The proton at position 5 (H-5) is also expected to be a doublet at approximately 7.25 ppm. The splitting into doublets is due to coupling with each other (a three-bond or meta-coupling is not typically resolved in standard 1D spectra, but a four-bond or para-coupling can sometimes be observed as a small splitting). The relative downfield shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

-

Methyl Protons (-CH₃): A singlet with an integration of three protons is predicted around 2.40 ppm. This signal corresponds to the methyl group attached to the benzene ring. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum is detailed in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~138 | C-3 |

| ~135 | C-2/C-6 |

| ~132 | C-1 |

| ~130 | C-4 |

| ~128 | C-5 |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, around 168 ppm, due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons:

-

C-3: The carbon bearing the methyl group is predicted around 138 ppm.

-

C-2 and C-6: The two carbons attached to the chlorine atoms are expected to be in a similar chemical environment and are predicted to resonate around 135 ppm. The direct attachment of the electronegative chlorine atoms causes a significant downfield shift.

-

C-1: The carbon to which the carboxylic acid is attached is predicted at approximately 132 ppm.

-

C-4 and C-5: The two carbons bearing protons are predicted to appear at around 130 ppm and 128 ppm, respectively.

-

-

Methyl Carbon (-CH₃): The carbon of the methyl group is predicted to have the most upfield chemical shift, around 20 ppm, which is typical for an alkyl carbon attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 120 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| 1710-1680 | C=O stretch | Carboxylic acid (conjugated) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 800-600 | C-Cl stretch | Aryl halide |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while the C-H stretches of the methyl group will be observed in the 2950-2850 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a carboxylic acid that is conjugated with an aromatic ring.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl stretching vibrations for aryl chlorides typically appear in the 800-600 cm⁻¹ region.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet press to subtract atmospheric and instrumental absorptions.

-

-

Data Acquisition:

-

Place the sample in the instrument's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 204/206/208 | Molecular ion ([M]⁺) peak cluster |

| 187/189/191 | Loss of -OH |

| 159/161 | Loss of -COOH |

| 124 | Loss of -COOH and Cl |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak is expected to appear as a cluster of peaks at m/z 204, 206, and 208. This characteristic isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a molecule containing two chlorine atoms.

-

Fragmentation Pattern:

-

A significant fragment is expected from the loss of a hydroxyl radical (-OH), resulting in a peak cluster at m/z 187/189/191.

-

Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 159/161.

-

Subsequent loss of a chlorine atom from this fragment would give a peak at m/z 124.

-

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating many organic compounds.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature ramp is used to elute the compound from the column, for example, starting at 50 °C and ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is a standard technique for small molecules.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-300).

-

Visualization of the Molecular Structure

Caption: 2D structure of this compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound, as detailed in this guide, exemplifies a synergistic approach where multiple spectroscopic techniques are employed to build a comprehensive and self-validating picture of the molecule's architecture. While ¹H and ¹³C NMR provide the detailed framework of proton and carbon environments and their connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition through its isotopic pattern and fragmentation.

The logical progression from proposing a structure based on one technique to validating and refining it with data from others is the cornerstone of modern organic structure analysis. The protocols and interpretive strategies outlined here serve as a robust foundation for researchers and scientists in their quest for structural certainty in drug discovery and chemical development.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic features of 2,6-dichloro-3-methylbenzoic acid (C₈H₆Cl₂O₂). In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of molecular entities is a cornerstone of robust research and development. This document, intended for researchers, chemists, and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and comparative data from analogous structures to present a reliable predictive analysis. Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that practitioners can generate and interpret high-quality data in their own laboratories.

Foundational Analysis: Molecular Structure and Its Spectroscopic Implications

The first principle in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group.

The positioning of these substituents is critical:

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and will be a primary focus in both IR and NMR spectroscopy.

-

Chlorine Atoms (-Cl): Located at positions 2 and 6 (ortho to the carboxyl group), these electronegative atoms exert a significant electron-withdrawing inductive effect. Their presence is also a key indicator in mass spectrometry due to chlorine's distinct isotopic signature.

-

Methyl Group (-CH₃): Positioned at C3, this group is weakly electron-donating and provides a simple, sharp signal in ¹H NMR.

These features create a unique electronic environment that dictates the molecule's spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will reveal the electronic environment of each unique hydrogen atom. The electron-withdrawing nature of the carboxyl and chloro groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H | Acidic proton, chemical shift is concentration and solvent dependent. |

| Ar-H5 | ~ 7.45 | Doublet | 1H | Coupled to H4 (J ≈ 8 Hz). |

| Ar-H4 | ~ 7.35 | Doublet | 1H | Coupled to H5 (J ≈ 8 Hz). |

| CH₃ | ~ 2.50 | Singlet | 3H | Aliphatic protons adjacent to the aromatic ring. |

Causality Behind Predictions: The two aromatic protons (H4 and H5) form an AX spin system and are expected to appear as a pair of doublets. The specific chemical shifts are estimated based on substituent effects observed in related compounds like 2,6-dichlorobenzoic acid and 3-methylbenzoic acid[1][2]. The methyl group, being adjacent to two chlorine atoms and a carboxylic acid group (in ortho and meta positions, respectively), will be slightly downfield compared to toluene.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a map of the carbon backbone. Due to the lack of symmetry in the substitution pattern on the benzene ring, all eight carbon atoms are chemically non-equivalent and should produce distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C7) | 168 - 172 | Carbonyl carbon of a carboxylic acid, significantly deshielded[3]. |

| C-CH₃ (C3) | 138 - 142 | Aromatic carbon attached to the methyl group. |

| C-Cl (C2, C6) | 133 - 137 | Aromatic carbons attached to chlorine; deshielded by the halogen. |

| C-COOH (C1) | 131 - 135 | Aromatic carbon attached to the carboxyl group. |

| C-H (C4, C5) | 128 - 132 | Aromatic carbons attached to hydrogens. |

| CH₃ (C8) | 20 - 24 | Aliphatic methyl carbon. |

Causality Behind Predictions: The chemical shifts are estimated based on the principle of substituent additivity. The carboxyl carbon (C7) will be the most downfield signal. The carbons directly bonded to the electronegative chlorine atoms (C2, C6) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of all substituents[3][4].

Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The spectrum is dominated by the vibrations of the carboxylic acid group and the substituted aromatic ring.

Predicted IR Absorption Bands

The most characteristic feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretch resulting from hydrogen-bonded dimers.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of H-bonded carboxylic acid dimers[5]. |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium | Aromatic C-H bond vibrations. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methyl group C-H vibrations. |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp | Carbonyl of an aromatic carboxylic acid. Conjugation lowers the frequency[4]. |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong | Benzene ring stretching vibrations. |

| O-H Bend | 1210 - 1320 | Medium | In-plane bending coupled with C-O stretching. |

| C-Cl Stretch | 700 - 800 | Strong | Carbon-chlorine bond vibrations. |

Causality Behind Predictions: The positions of these bands are well-established in the literature. The broadness of the O-H stretch is a hallmark of carboxylic acids and is a direct consequence of strong intermolecular hydrogen bonding[6]. The C=O stretch is sharp and intense, and its position slightly below 1700 cm⁻¹ is typical for aromatic acids where conjugation with the ring slightly weakens the double bond.

Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization)

For halogenated compounds, the isotopic distribution is the most revealing feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a distinctive pattern of three peaks for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Isotopic Pattern | Rationale |

|---|---|---|---|

| 204 | [M]⁺ | M, M+2, M+4 (9:6:1 ratio) | Molecular ion. Molecular weight is 205.04 g/mol [7]. |

| 187 | [M-OH]⁺ | M', M'+2, M'+4 | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids. |

| 159 | [M-COOH]⁺ | M'', M''+2, M''+4 | Loss of the entire carboxyl group as a radical. |

| 124 | [C₇H₄Cl]⁺ | M''', M'''+2 | Subsequent loss of a chlorine radical from the [M-COOH]⁺ fragment. |

Causality Behind Predictions: Upon electron ionization, the molecule forms a molecular ion ([M]⁺)[8][9]. The most prominent feature will be the isotopic cluster at m/z 204, 206, and 208, with relative intensities of approximately 9:6:1, which is a definitive sign of two chlorine atoms[4]. Subsequent fragmentation often proceeds via the loss of stable neutral species or radicals. The loss of •OH (17 amu) and •COOH (45 amu) are characteristic fragmentation pathways for benzoic acids[10].

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

This protocol outlines a standard procedure for analyzing a solid sample via direct insertion.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and MS provides the molecular weight along with a characteristic isotopic signature confirming the presence of two chlorine atoms. The predictive data and robust protocols detailed in this guide provide a solid framework for researchers to identify, characterize, and ensure the quality of this compound in their scientific endeavors.

References

- 1. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-methylbenzoic Acid in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-3-methylbenzoic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes researchers with the foundational principles, detailed experimental protocols, and theoretical considerations necessary to conduct such an investigation. By leveraging established methodologies for similar benzoic acid derivatives, this document empowers scientists to generate reliable and reproducible solubility data, essential for advancing drug development and manufacturing processes.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, the characterization of a compound's solubility is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent.[1][2][3] The solubility of this compound, a substituted benzoic acid, in organic solvents is a pivotal parameter that governs several key processes:

-

Synthesis and Purification: The choice of solvent is paramount for achieving optimal reaction kinetics and for the effective crystallization and purification of the final compound.

-

Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is intrinsically linked to the API's solubility in various excipients and solvent systems.

-

Bioavailability: The rate and extent to which an API is absorbed by the body are often dictated by its dissolution characteristics, which are a direct consequence of its solubility.[1]

This guide will provide a robust framework for approaching the solubility determination of this compound, addressing both the theoretical underpinnings and the practical execution of these critical experiments.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced appreciation requires consideration of the following factors:

-

Molecular Structure: this compound possesses both a polar carboxylic acid group (-COOH) capable of hydrogen bonding and a largely non-polar dichlorinated methylbenzene ring. The presence of two electron-withdrawing chlorine atoms and a methyl group on the aromatic ring influences the overall polarity and intermolecular interactions.

-

Solvent Properties: The polarity, hydrogen bonding capacity (protic vs. aprotic), and dielectric constant of the solvent are critical determinants of its ability to solvate the solute.

-

Temperature: For most solid compounds, solubility in organic solvents increases with temperature, as the dissolution process is often endothermic.[4]

It is anticipated that this compound will exhibit higher solubility in polar organic solvents that can effectively interact with the carboxylic acid moiety, and moderate to low solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a detailed protocol for the experimental determination of the solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility of this compound should be determined in a range of solvents with varying polarities. The results should be presented in a clear and organized manner, as shown in the hypothetical data table below.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25 | Hypothetical Value |

| Toluene | 2.4 | 25 | Hypothetical Value |

| Ethyl Acetate | 4.4 | 25 | Hypothetical Value |

| Acetone | 5.1 | 25 | Hypothetical Value |

| Ethanol | 5.2 | 25 | Hypothetical Value |

| Methanol | 6.6 | 25 | Hypothetical Value |

The relationship between solvent polarity and the solubility of this compound can be visualized to provide further insight into the dissolution mechanism.

Caption: Expected solubility trend with solvent polarity.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed experimental protocols and considering the underlying theoretical principles, researchers can generate the critical solubility data needed to advance their research and development efforts. The methodologies outlined herein are grounded in established scientific practice and are designed to yield accurate and reproducible results, thereby supporting the informed selection of solvents for synthesis, purification, and formulation of this important compound.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylbenzoic Acid from m-Toluic Acid

Introduction

2,6-Dichloro-3-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, with chlorine atoms flanking the methyl group and ortho to the carboxylic acid, imparts unique properties that are leveraged in the development of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a viable synthetic route starting from the readily available m-toluic acid. The proposed pathway is designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for the chosen methodologies.

The synthesis of highly substituted aromatic compounds like this compound presents a significant challenge in regioselectivity. Direct chlorination of m-toluic acid is unlikely to yield the desired isomer in high purity due to the competing directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups. Therefore, a more controlled, multi-step approach is necessary. The synthetic strategy detailed herein proceeds through a key intermediate, 2,6-dichloro-3-methylaniline, which is then converted to the target benzoic acid. This route offers a logical and experimentally sound approach to achieving the desired product.

Overall Synthetic Strategy

The synthesis is strategically divided into three main stages, each encompassing several key transformations:

-

Stage 1: Preparation of the Key Intermediate, 2,6-Dichloro-3-methylaniline, from m-Toluic Acid. This stage involves the conversion of the starting material, m-toluic acid, into m-toluidine, followed by a protection-chlorination-deprotection sequence to install the two chlorine atoms at the desired positions.

-

Stage 2: Conversion of 2,6-Dichloro-3-methylaniline to 2,6-Dichloro-3-methylbenzonitrile via the Sandmeyer Reaction. This classic transformation in aromatic chemistry allows for the conversion of the amino group to a nitrile, which serves as a precursor to the carboxylic acid.

-

Stage 3: Hydrolysis of 2,6-Dichloro-3-methylbenzonitrile to this compound. The final step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for the preparation of this compound from m-toluic acid.

Stage 1: Synthesis of 2,6-Dichloro-3-methylaniline

This initial stage is the most intricate, requiring careful control of regioselectivity. The strategy involves protecting the highly reactive para-position of m-toluidine to direct the subsequent chlorination to the ortho-positions.

Step 1.1: Conversion of m-Toluic Acid to m-Toluidine

The conversion of a carboxylic acid to an aniline can be achieved through several named reactions, such as the Curtius, Hofmann, or Schmidt rearrangements. A common laboratory-scale approach involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis.

Conceptual Protocol:

-

Activation of the Carboxylic Acid: m-Toluic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of the Acyl Azide: The acid chloride is then reacted with sodium azide (NaN₃) to form m-toluoyl azide.

-

Curtius Rearrangement: Gentle heating of the acyl azide in an inert solvent induces the Curtius rearrangement, where it loses nitrogen gas to form m-tolyl isocyanate.

-

Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid or base to yield m-toluidine.

Step 1.2: Dichlorination of m-Toluidine

Direct chlorination of m-toluidine would lead to a mixture of products. To achieve the desired 2,6-dichlorination, a protection-chlorination-deprotection strategy is employed. A robust method involves the use of the acetanilide derivative and a temporary para-blocking group.[1]

Experimental Protocol:

-

Acetylation of m-Toluidine: m-Toluidine is acetylated with acetic anhydride in acetic acid to form N-acetyl-m-toluidine. This protects the amino group and reduces its activating effect.

-

Para-Bromination: The N-acetyl-m-toluidine is then brominated. The acetamido group is a strong ortho-, para-director, and due to steric hindrance from the methyl group at the 3-position, bromination occurs predominantly at the para-position (position 4) to yield 4-bromo-N-acetyl-m-toluidine.

-

Dichlorination: The 4-bromo-N-acetyl-m-toluidine is then subjected to chlorination. With the para-position blocked, chlorination is directed to the two available ortho-positions (2 and 6) to give 2,6-dichloro-4-bromo-N-acetyl-m-toluidine.

-

Reductive Debromination and Hydrolysis: The bromo group is selectively removed by catalytic hydrogenation, and the acetamido group is hydrolyzed under acidic conditions to yield the desired 2,6-dichloro-3-methylaniline.[1]

The following diagram illustrates the dichlorination strategy:

References

An In-Depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid: From Commercial Availability to Advanced Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-dichloro-3-methylbenzoic acid, a key chemical intermediate with growing significance in medicinal chemistry and targeted therapeutics. We will delve into its commercial availability, plausible synthetic routes, physicochemical properties, and critically, its emerging role as a building block in the development of novel protein degraders.

Commercial Availability and Procurement

This compound (CAS No: 58671-77-5) is readily available from a range of chemical suppliers catering to the research and development sector. Procurement for laboratory-scale quantities is straightforward, with options varying in purity and available quantities. Below is a summary of representative suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | S656658 | AldrichCPR | 250 mg |

| Ivy Fine Chemicals | HD03-468 | Not Specified | Bulk/Commercial |

| Santa Cruz Biotechnology | sc-225021 | Not Specified | 1 g, 5 g |

| A1Suppliers | Not Specified | Not Specified | Inquire |

| BLDpharm | BD138665 | >95% | 1 g, 5 g, 25 g |

| Ambeed | A201775 | >98% | 1 g, 5 g, 10 g, 25 g |

Note: "AldrichCPR" indicates that the product is provided for early discovery research and analytical data is not collected by the supplier; the buyer is responsible for confirming identity and purity.[1] It is imperative for researchers to consult the specific product documentation and certificate of analysis from their chosen supplier to ensure the material meets the requirements of their intended application.

Synthesis Methodology: A Plausible Route

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a highly plausible and efficient method can be adapted from the synthesis of structurally similar compounds, such as 2,6-dichloro-3-(trifluoromethyl)benzoic acid.[2] The proposed synthesis involves the directed ortho-lithiation of a suitable dichlorotoluene precursor followed by carboxylation with dry ice (solid carbon dioxide).

A likely starting material for this synthesis is 2,6-dichlorotoluene. The key challenge in the synthesis of polysubstituted aromatics is achieving the correct regiochemistry. In this case, the methyl group of 2,6-dichlorotoluene is not sufficiently activating to direct lithiation to the 3-position. A more viable precursor would be a starting material that allows for directed lithiation. An alternative approach could involve the chlorination of 3-methylbenzoic acid, although this may lead to a mixture of isomers requiring separation.

A plausible synthetic route, analogous to established methods for similar compounds, would be the lithiation of 1,3-dichloro-2-methylbenzene followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A plausible synthetic route for this compound.

Materials:

-

2,6-Dichlorotoluene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,6-dichlorotoluene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Carboxylation: The reaction flask is opened to a positive pressure of nitrogen, and an excess of freshly crushed dry ice is added in portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Low Temperature: The lithiation step is performed at -78 °C to control the reactivity of the organolithium reagent and to prevent side reactions, such as decomposition of the reagent or unwanted reactions with the solvent.

-

Dry Ice: Solid carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality. It is used in excess to ensure complete reaction with the lithiated intermediate.

-

Acidic Workup: The addition of acid protonates the carboxylate salt formed after the reaction with CO2, yielding the final benzoic acid product.

Physicochemical and Toxicological Profile

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O2 | [3] |

| Molecular Weight | 205.04 g/mol | [3] |

| CAS Number | 58671-77-5 | [3] |

| Appearance | Solid (form may vary) | General |

| Melting Point | Not explicitly stated in searches | |

| Solubility | Not explicitly stated in searches |

Toxicological Information and Safe Handling:

-

Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements:

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

In case of skin contact: Wash with plenty of soap and water.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound in contemporary drug discovery is as a degrader building block .[3] Specifically, it is a precursor for the synthesis of ligands that can be incorporated into Proteolysis Targeting Chimeras (PROTACs).

What are PROTACs?

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from the cell.[6][7] They consist of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein into close proximity with the E3 ligase.[8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the proteasome.[8][9]

Mechanism of action for a PROTAC molecule.

Role of this compound:

Substituted benzoic acids, such as this compound, are versatile starting materials for the synthesis of the "warhead" ligand that binds to the protein of interest. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or other moieties, to facilitate covalent or non-covalent interactions with the target protein's binding site. The specific substitution pattern of the dichloromethylphenyl group provides a scaffold that can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTAC.

The development of PROTACs is a rapidly growing area of pharmaceutical research, offering the potential to target proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors. By providing a synthetically accessible and modifiable scaffold, this compound serves as a valuable tool for researchers developing novel targeted protein degraders for a wide range of diseases, including cancer and immunological disorders.[10]

Conclusion

This compound has evolved from a specialty chemical to a key enabler in the cutting-edge field of targeted protein degradation. Its commercial availability and plausible synthetic routes make it an accessible starting material for medicinal chemists. The true value of this compound lies in its potential as a versatile building block for the creation of novel PROTACs, a therapeutic modality with the potential to revolutionize the treatment of numerous diseases. As research into targeted protein degradation continues to expand, the demand for and importance of such foundational chemical building blocks are set to increase significantly.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. allhdi.com [allhdi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

2,6-Dichloro-3-methylbenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-3-methylbenzoic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 58671-77-5).[1] As a specialized chemical, often used in complex organic synthesis and as a building block in drug discovery, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.

Compound Identification and Physicochemical Profile

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58671-77-5 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | Solid, powder form | [1][2] |

| Storage Temperature | Room temperature | [1][3] |

| Chemical Stability | Stable under normal storage conditions | [4][5] |

| Incompatibilities | Strong oxidizing agents | [4][5] |

The stability of this compound under standard laboratory conditions is a key advantage; however, its incompatibility with strong oxidizing agents necessitates careful consideration of reaction partners and storage segregation to prevent potentially hazardous reactions.[4][5]

Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other dichlorinated benzoic acids. This approach, known as "read-across," is a scientifically valid method for inferring potential hazards in the absence of direct data.

Table 2: GHS Hazard Classifications of Structurally Related Compounds

| Hazard Statement | Description | Commonality among Analogues | Source |

| H315 | Causes skin irritation | High | [2][6][7][8][9] |

| H319 | Causes serious eye irritation | High | [2][6][7][8][9] |

| H335 | May cause respiratory irritation | High | [7][9][10][11] |

| H302 | Harmful if swallowed | Moderate | [7][12][13] |

Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested.[2][6][7][8][9][10][11][12][13] The primary routes of exposure are therefore inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[10][14]

Engineering Controls and Risk Mitigation

The cornerstone of laboratory safety is the implementation of robust engineering controls to minimize exposure. Personal Protective Equipment (PPE) should always be considered the final line of defense.

Primary Engineering Controls:

-

Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to control airborne concentrations.[3][4][15] This is critical to mitigate the risk of respiratory tract irritation.[7][9][10][11]

-